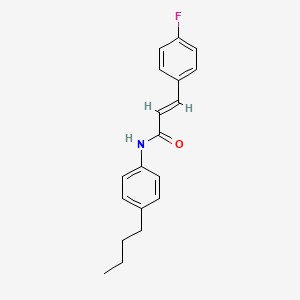

3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to the compound , often involves complex reactions to introduce various substituents into the benzamide structure. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been described, highlighting the significance of substituting the benzamide with bulky moieties and the introduction of alkyl or phenyl groups at the nitrogen atom to enhance activity. Such methods are pivotal for generating compounds with potent inhibitory activities against targets like acetylcholinesterase (AChE) (Sugimoto et al., 1990).

Molecular Structure Analysis

The analysis of molecular structures, including benzamide derivatives, is crucial for understanding the compound's potential biological activities. The structural features, such as the electronic configuration and spatial orientation, play significant roles in their interaction with biological targets. The molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor can provide insights into the importance of conformations in drug-receptor interactions (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving the compound can lead to the formation of various derivatives with distinct chemical and biological properties. For instance, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide showcases the chemical versatility of piperidine and benzamide derivatives in synthesizing potential therapeutic agents (Bi, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their development as pharmaceutical agents. The physical characteristics influence the compound's formulation, delivery, and bioavailability, although specific data on the compound of interest may require further investigation.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, pH stability, and degradation products, are critical for understanding the compound's behavior in biological systems. These properties impact the compound's safety, efficacy, and overall therapeutic potential. For example, the synthesis and evaluation of various benzamide derivatives as possible therapeutic agents for Alzheimer’s disease highlight the significance of chemical modifications on biological activity (Hussain et al., 2016).

Scientific Research Applications

Prokinetic Agent in Gastrointestinal Motility Disorders

3,4,5-triethoxy-N-(1-ethyl-4-piperidinyl)benzamide, due to its structural similarity to metoclopramide, is a prokinetic agent that facilitates or restores motility throughout the gastrointestinal tract. Its novel mechanism of action is believed to involve the enhancement of acetylcholine release in the myenteric plexus of the gut. Unlike metoclopramide, it is largely devoid of central depressant or antidopaminergic effects, making it a favorable option for patients with gastrointestinal motility disorders without the risk of central nervous system side effects. Studies suggest its efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, particularly in diabetic patients (McCallum et al., 2012; Wiseman & Faulds, 2012).

Supramolecular Chemistry

This compound has also been implicated in supramolecular chemistry, particularly in the formation of benzene-1,3,5-tricarboxamides (BTAs). These compounds have shown significant utility in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in the biomedical field, demonstrating the adaptable nature of this multipurpose building block for future drug development (Cantekin, de Greef, & Palmans, 2012).

Antineoplastic Agents

Research has highlighted the discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic drug candidates. These compounds exhibit significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. They have been noted for their tumor-selective toxicity and capability to act as modulators of multi-drug resistance, opening avenues for their further evaluation as antineoplastic agents (Hossain et al., 2020).

properties

IUPAC Name |

3,4,5-triethoxy-N-(1-ethylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O4/c1-5-22-11-9-16(10-12-22)21-20(23)15-13-17(24-6-2)19(26-8-4)18(14-15)25-7-3/h13-14,16H,5-12H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCYFPUFWZBDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(1-ethylpiperidin-4-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)

![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)